
n,2,5-Trimethylaniline
説明
N,2,5-Trimethylaniline is a compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol . The IUPAC name for this compound is N,2,5-trimethylaniline .
Molecular Structure Analysis
The molecular structure of n,2,5-Trimethylaniline consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The InChI string representation isInChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 . Physical And Chemical Properties Analysis
N,2,5-Trimethylaniline has a molecular weight of 135.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 135.104799419 g/mol . The topological polar surface area is 12 Ų .科学的研究の応用
Role in Cardiovascular and Kidney Diseases
n,2,5-Trimethylaniline is related to trimethylamine N-oxide (TMAO), a molecule associated with chronic diseases like atherosclerosis. Studies suggest a correlation between increased plasma TMAO concentrations and adverse cardiovascular events, although the mechanistic link remains under debate (Zeisel & Warrier, 2017).
Gut Microbial Metabolism and Atherosclerosis
Research indicates that TMAO, a derivative of n,2,5-Trimethylaniline, enhances atherosclerosis in animal models. A structural analog of choline was found to inhibit TMA formation and reduce TMAO levels in mice, which could potentially serve as a therapeutic approach for cardiovascular diseases (Wang et al., 2015).
Potential Biomarker or Therapeutic Target
TMAO, linked to n,2,5-Trimethylaniline, is being explored for its potential role in various diseases, including cardiovascular and neurological disorders. There's ongoing research into therapeutic strategies to reduce TMAO levels, which could be significant in disease management (Janeiro et al., 2018).
Involvement in Diverse Biological Functions
TMAO, related to n,2,5-Trimethylaniline, is suggested to be involved in several biological functions across various organisms, ranging from bacteria to mammals. Its elevated plasma levels have been linked to a higher risk for major cardiovascular diseases, kidney failure, diabetes, and cancer (Ufnal et al., 2015).
Importance in Chronic Kidney Disease
Research shows that TMAO levels increase with decreasing kidney function and are associated with mortality in patients with chronic kidney disease. This makes it a potential area for therapeutic strategies aimed at reducing TMAO levels (Velasquez et al., 2016).
Detection in Human Cerebrospinal Fluid
TMAO, a derivative of n,2,5-Trimethylaniline, has been detected in human cerebrospinal fluid. While its actual impact on the central nervous system requires further study, this finding opens new avenues for research in neurological diseases (Del Rio et al., 2017).
Quantitative Analysis in Clinical Research
A LC-MS/MS method has been developed for quantifying TMAO, facilitating accurate measurement in clinical research. This is crucial for monitoring disease progression and evaluating drug effects, demonstrating the significance of n,2,5-Trimethylaniline related compounds in clinical settings (Li et al., 2021).
Safety and Hazards
特性
IUPAC Name |
N,2,5-trimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXIDNFXBLBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,2,5-Trimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



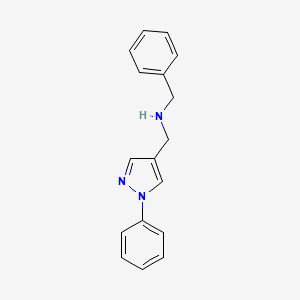

![(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7809104.png)

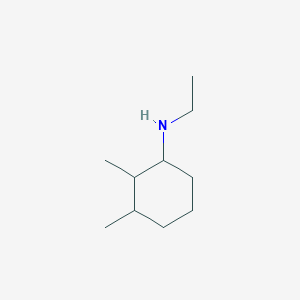



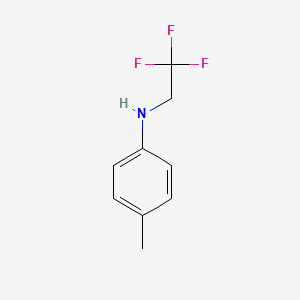

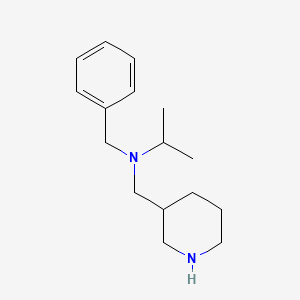
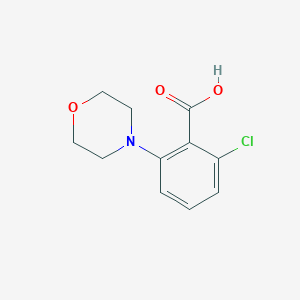

![benzyl N-[(2S)-1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7809184.png)